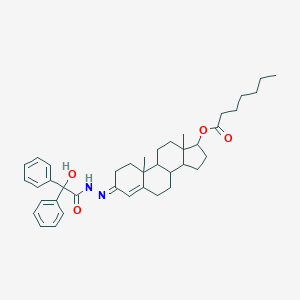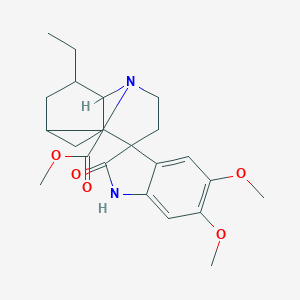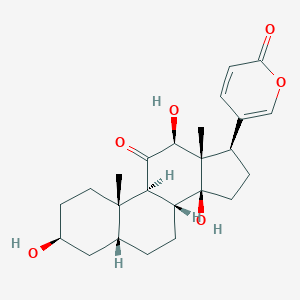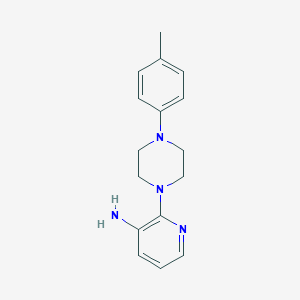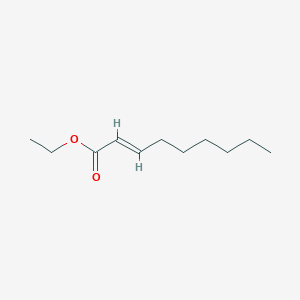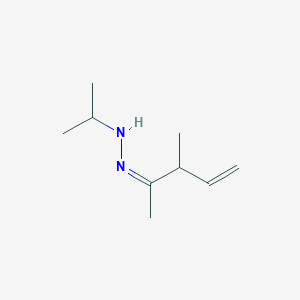
3-Methyl-4-penten-2-one isopropyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-penten-2-one isopropyl hydrazone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of 3-methyl-4-penten-2-one, a common organic compound found in many natural sources. The isopropyl hydrazone derivative of this compound has been shown to have unique properties that make it useful for a variety of research applications.
Mechanism Of Action
The mechanism of action of 3-Methyl-4-penten-2-one isopropyl hydrazone is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to react with a variety of functional groups, including aldehydes, ketones, and imines. The exact mechanism of action may vary depending on the specific target molecule and the reaction conditions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Methyl-4-penten-2-one isopropyl hydrazone. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential therapeutic effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Methyl-4-penten-2-one isopropyl hydrazone is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of a wide range of organic molecules, making it a valuable tool for researchers in this field. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several potential future directions for research on 3-Methyl-4-penten-2-one isopropyl hydrazone. One area of interest is in the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound. Finally, the synthesis and characterization of new derivatives of this compound may lead to the development of even more versatile building blocks for organic synthesis.
Synthesis Methods
The synthesis of 3-Methyl-4-penten-2-one isopropyl hydrazone involves the reaction of isopropyl hydrazine with 3-methyl-4-penten-2-one. This reaction is typically carried out under reflux conditions using an organic solvent such as ethanol or methanol. The resulting product is a yellowish liquid that can be purified using standard laboratory techniques.
Scientific Research Applications
3-Methyl-4-penten-2-one isopropyl hydrazone has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of more complex organic molecules. Additionally, this compound has been shown to have potential applications in the development of new pharmaceuticals and agrochemicals.
properties
CAS RN |
16713-39-6 |
|---|---|
Product Name |
3-Methyl-4-penten-2-one isopropyl hydrazone |
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[(Z)-3-methylpent-4-en-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C9H18N2/c1-6-8(4)9(5)11-10-7(2)3/h6-8,10H,1H2,2-5H3/b11-9- |
InChI Key |
ZLOJDVVKKDLKJU-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)N/N=C(/C)\C(C)C=C |
SMILES |
CC(C)NN=C(C)C(C)C=C |
Canonical SMILES |
CC(C)NN=C(C)C(C)C=C |
synonyms |
3-Methyl-4-penten-2-one isopropyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



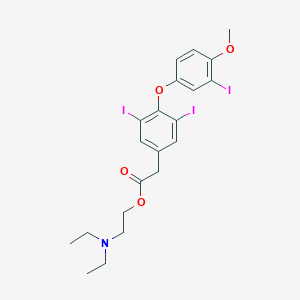
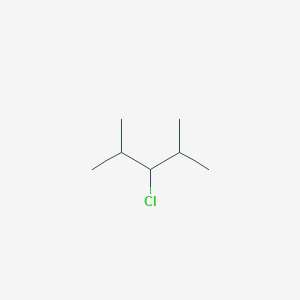
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

